molecular formula C9H9ClFNO2 B3048911 (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 185837-15-4

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No. B3048911
CAS RN: 185837-15-4
M. Wt: 217.62
InChI Key: ZPMGQOHZMMWUAT-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid” is a chemical compound with the CAS Number: 174603-48-6 . It has a molecular weight of 202.61 . The compound is white to yellow solid in its physical form .


Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., were not found in the available resources.

Scientific Research Applications

Synthesis and Inhibitory Activity

The non-proteinogenic amino acid (S)-2-amino-3,3-bis(4-fluorophenyl)propanoic acid, a key intermediate for synthesizing Denagliptin, demonstrates the compound's significance in medicinal chemistry. Denagliptin, a dipeptidyl peptidase IV (DPP IV) inhibitor, is being explored for type-2 diabetes mellitus treatment. The synthesis of this compound through a diastereoselective, cost-efficient procedure highlights its potential in drug development and the design of DPP IV inhibitors (Guanghui Deng et al., 2008).

Fluorescent Amino Acid Biosynthesis

The biosynthetic incorporation of low-molecular-weight fluorophores into proteins at defined sites represents another innovative application. This method allows the selective introduction of fluorescent amino acids like dansylalanine into proteins, facilitating the study of protein structure, dynamics, and interactions both in vitro and in vivo. This approach could revolutionize biochemical and cellular studies related to protein function and structure (D. Summerer et al., 2006).

Asymmetric Synthesis

The asymmetric synthesis of fluorinated L-tyrosine and meta-L-tyrosines showcases the compound's role in producing structurally complex and biologically significant molecules. This method involves synthesizing benzyl bromides and alkylating glycine enolate derivatives, illustrating the compound's versatility in synthetic organic chemistry and its potential in creating novel pharmaceuticals (M. Monclus et al., 1995).

Imaging and Diagnostic Applications

In the field of medical imaging, specifically positron emission tomography (PET), the synthesis and evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid derivatives for brain tumor imaging demonstrate the compound's potential. These derivatives show promising PET properties for brain tumors, offering novel avenues for diagnosing and monitoring cancerous growths (J. McConathy et al., 2010).

Vibrational and Electronic Structure Studies

The compound's utility extends into the realm of physical chemistry, where computational studies on 3-Amino-3-(4-fluorophenyl)propionic acid provide insights into its vibrational and electronic structures. Such studies are crucial for understanding the compound's properties and interactions at the molecular level, which has implications for materials science and molecular engineering (L. Pallavi & J. Tonannavar, 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-Chloro-2-fluorophenylboronic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGQOHZMMWUAT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719296
Record name 4-Chloro-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

185837-15-4
Record name 4-Chloro-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Reactant of Route 3
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Reactant of Route 4
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Reactant of Route 5
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Reactant of Route 6
(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.